N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide
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Overview
Description
N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide is a complex organic compound that features a benzothiazole moiety, a tosyl group, and a piperidine ring
Mechanism of Action
Target of Action
N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide is a compound that has been found to have diverse biological activities Compounds with a thiazole ring, such as this one, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been found to interact with their targets in a variety of ways, leading to changes in cellular function . For instance, some thiazole derivatives have been found to inhibit the cyclooxygenase (COX) enzymes , which are involved in the inflammatory response.
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit the synthesis of prostaglandins, which are involved in the inflammatory response .
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, such as inhibiting the synthesis of prostaglandins and acting as antioxidants .
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some benzothiazole derivatives have shown anti-inflammatory properties by inhibiting the cyclooxygenase (COX) enzymes .
Cellular Effects
Benzothiazole derivatives have been reported to have various effects on cells, including influencing cell function, impacting cell signaling pathways, and altering gene expression .
Molecular Mechanism
Benzothiazole derivatives have been found to exert their effects at the molecular level through various mechanisms, such as binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzothiazole Moiety: This can be achieved through the reaction of 2-aminothiophenol with a suitable aldehyde under acidic conditions to form the benzothiazole ring.
Introduction of the Tosyl Group: The tosyl group can be introduced by reacting the intermediate with p-toluenesulfonyl chloride in the presence of a base such as pyridine.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor.
Coupling Reaction: Finally, the benzothiazole and piperidine moieties are coupled together using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the tosyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the benzothiazole ring.
Reduction: Reduced forms of the piperidine ring.
Substitution: Substituted derivatives at the tosyl group.
Scientific Research Applications
N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-inflammatory and anti-cancer agent.
Biological Studies: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Chemical Biology: It serves as a probe in the study of biological pathways and mechanisms.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethyl)benzamide
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethyl)benzamide
Uniqueness
N-(benzo[d]thiazol-5-yl)-1-tosylpiperidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its tosyl group enhances its reactivity in substitution reactions, while the benzothiazole moiety contributes to its biological activity.
Properties
IUPAC Name |
N-(1,3-benzothiazol-5-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3S2/c1-14-2-5-17(6-3-14)28(25,26)23-10-8-15(9-11-23)20(24)22-16-4-7-19-18(12-16)21-13-27-19/h2-7,12-13,15H,8-11H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGXAFQJXHNELRU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC4=C(C=C3)SC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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